N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzamide
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Description
N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)-3-methylbenzamide, also known as DFTBA, is a chemical compound used in scientific research. It is a tetrazole derivative that has gained significant attention due to its unique properties and potential applications in various fields of research.
Scientific Research Applications
Catalysts in Chemical Reactions
The compound, due to its difluorophenyl substituents, can have significant effects on the structural, redox, and magnetic properties of Blatter radicals . These radicals can be prepared through the oxidation of corresponding amidrazones using MnO2 in dry CH2Cl2 . This suggests that the compound could be used as a catalyst in certain chemical reactions .
Antiproliferative Activity
A series of N-methyl-4-phenoxypicolinamide derivatives, which could potentially include the compound , were synthesized and evaluated in vitro for their cytotoxic activity against A549, H460, and HT29 cell lines . Some of these compounds showed marked antiproliferative activity, superior to that of the reference drug sorafenib . This suggests potential applications in cancer research and treatment .
Anti-Inflammatory Activity
The compound, when diazotized and treated with ethyl acetoacetate, showed synergistic anti-inflammatory activity . This suggests potential applications in the treatment of inflammatory diseases .
Antibacterial Activity
The same compound also demonstrated antibacterial activities . This suggests potential applications in the development of new antibiotics or treatments for bacterial infections .
Material Science
The compound’s unique structural, redox, and magnetic properties could potentially make it useful in material science, for example in the development of new types of magnets or conductive materials .
properties
IUPAC Name |
N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-3-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13F2N5O/c1-10-3-2-4-11(7-10)16(24)19-9-15-20-21-22-23(15)12-5-6-13(17)14(18)8-12/h2-8H,9H2,1H3,(H,19,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BIVPGZHFJXHHLI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NCC2=NN=NN2C3=CC(=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13F2N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.